molecular formula C9H16ClNO2 B13489392 rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride

rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride

Cat. No.: B13489392
M. Wt: 205.68 g/mol
InChI Key: SHSITPJQXCYJBS-CGJXVAEWSA-N
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Description

rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride is a bicyclic compound featuring a [3.2.1]octane core with an acetic acid moiety and a hydrochloride salt. The bicyclo[3.2.1]octane system provides conformational rigidity, which is advantageous in drug design for enhancing target binding and metabolic stability. The acetic acid group contributes to polarity and solubility, while the hydrochloride salt improves bioavailability.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

2-[(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)3-7-1-6-2-8(7)5-10-4-6;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7-,8+;/m0./s1

InChI Key

SHSITPJQXCYJBS-CGJXVAEWSA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1CNC2)CC(=O)O.Cl

Canonical SMILES

C1C2CC(C1CNC2)CC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride typically involves a series of chemical reactions starting from readily available starting materials. One common synthetic route includes the formation of the bicyclo[3.2.1]octane ring system followed by functionalization to introduce the acetic acid moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Key structural differences among bicyclic analogs lie in their ring systems, substituents, and functional groups:

Table 1: Structural Comparison
Compound Name Bicyclo System Molecular Formula Functional Groups Key Features
Target compound [3.2.1]octane C₉H₁₆ClNO₂ Acetic acid, HCl salt Rigid core, high solubility
2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride [3.1.0]hexane C₇H₁₂ClNO₂ Acetic acid, HCl salt Smaller ring, lower molecular weight
(1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate [3.2.1]octane C₁₀H₁₇NO₃ Hydroxy, methyl, acetate Ester group, reduced acidity
Avibactam tomilopil [3.2.1]octane C₁₄H₂₃N₃O₈S Carbamoyl, sulfate ester β-lactamase inhibitor, complex substituents
Key Observations:
  • Ring Size : The [3.2.1]octane system (target compound) offers greater rigidity and stability compared to smaller rings like [3.1.0]hexane , which may suffer from ring strain.
  • Functional Groups : The acetic acid moiety in the target compound enhances water solubility (especially as a hydrochloride salt) compared to esters (e.g., acetate in ) or carbamoyl groups (e.g., avibactam ).

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Solubility Stability Potential Application
Target compound ~193.65 High (HCl salt) High Enzyme inhibition, CNS targets
2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride 177.63 High Moderate Not specified (structural analog)
(1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate 199.25 Moderate High Anticholinergic agents
Avibactam tomilopil 393.41 Moderate High Antibiotic (β-lactamase inhibitor)
Key Observations:
  • Solubility : The hydrochloride salt form in the target compound and its [3.1.0]hexane analog significantly improves water solubility compared to neutral esters (e.g., ).
  • Stability : Bicyclo[3.2.1]octane derivatives generally exhibit high stability due to reduced ring strain, making them suitable for oral administration .

Biological Activity

The compound rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride is a bicyclic amine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanism of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H23ClN2O2
  • Molecular Weight : 263 Da
  • LogP : 0.96
  • Polar Surface Area : 50 Ų

Pharmacological Activity

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems.

1. Opioid Receptor Activity

Research has indicated that compounds similar to rac-2 exhibit significant activity at mu-opioid receptors, which are crucial for mediating pain relief and euphoria. Studies have shown that modifications in the bicyclic structure can enhance binding affinity and selectivity for these receptors .

2. Cholinergic Activity

This compound also shows potential as a cholinergic agent due to its structural similarity to acetylcholine derivatives. It has been suggested that it may enhance cognitive functions by modulating cholinergic pathways, which are vital in learning and memory processes .

The precise mechanism through which rac-2 exerts its effects remains under investigation; however, it is hypothesized to involve:

  • Agonistic activity at opioid receptors , leading to analgesic effects.
  • Inhibition of acetylcholinesterase , thus increasing acetylcholine levels in the synaptic cleft and enhancing cholinergic signaling.

Case Studies

Several studies have explored the biological implications of rac-2 and its derivatives:

Study 1: Opioid Receptor Binding Affinity

A study conducted on various azabicyclic compounds demonstrated that modifications at the nitrogen atom significantly influenced binding affinity to mu-opioid receptors. The results indicated that rac-2 had a higher affinity compared to non-cyclic counterparts, suggesting potential therapeutic applications in pain management .

Study 2: Cognitive Enhancement

In a behavioral study involving animal models, administration of rac-2 resulted in improved performance on memory tasks compared to controls. This effect was attributed to increased cholinergic activity, supporting the hypothesis that this compound may serve as a cognitive enhancer .

Data Table: Biological Activity Overview

Activity TypeMechanismReference
Mu-opioid receptorAgonistic action
Cholinergic enhancementInhibition of acetylcholinesterase
Cognitive enhancementImproved memory performance

Q & A

Q. What are the key steps and challenges in synthesizing rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride?

The synthesis involves constructing the bicyclic azabicyclo[3.2.1]octane core, followed by acetic acid side-chain introduction and hydrochloride salt formation. Critical steps include:

  • Cyclization : Formation of the bicyclic amine via intramolecular reactions under controlled temperature and pressure .
  • Carboxylic Acid Functionalization : Coupling the bicyclic amine with an acetic acid derivative, often using coupling agents like EDC/HOBt .
  • Salt Formation : Reaction with HCl to improve solubility and stability . Challenges include maintaining stereochemical integrity and optimizing yields through solvent selection (e.g., DCM or THF) and catalyst screening .

Q. How can researchers characterize the stereochemistry of this compound?

Stereochemical analysis requires:

  • X-ray Crystallography (XRD) : Definitive determination of absolute configuration .
  • Chiral HPLC : Separation of enantiomers using columns like Chiralpak IA/IB and mobile phases (e.g., hexane:isopropanol with 0.1% TFA) .
  • NMR Spectroscopy : NOE experiments to confirm spatial arrangement of protons .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors .
  • First Aid : Immediate flushing with water for skin/eye contact; seek medical attention if ingested .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Systematic optimization involves:

  • Catalyst Screening : Testing palladium or nickel catalysts for cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance intermediate stability .
  • Temperature Gradients : Stepwise heating (e.g., 50°C for cyclization, room temperature for acid coupling) to minimize side reactions .
  • In-line Analytics : Use LC-MS to monitor reaction progress and identify impurities .

Q. What computational methods predict the reactivity and stability of this compound?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and reaction pathways .
  • Molecular Dynamics (MD) : Simulate solubility and stability in physiological buffers .
  • Machine Learning : Train models on existing azabicyclo compound data to predict optimal reaction conditions .

Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC50 values)?

Contradictions may arise from assay variability or impurity interference. Mitigation strategies include:

  • Standardized Assays : Use cell lines (e.g., HEK293) with consistent culture conditions .
  • Purity Validation : HPLC (>98% purity) and mass spectrometry to confirm batch consistency .
  • Dose-Response Curves : Triplicate experiments with positive/negative controls (e.g., known inhibitors) .

Q. What strategies are effective for analyzing degradation products under physiological conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and pH extremes (pH 2–12) .
  • LC-HRMS : Identify degradation products via high-resolution mass spectrometry .
  • Stability-Indicating Methods : Develop HPLC methods with baseline separation of parent compound and degradants .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueParametersApplicationReference
XRDλ = 1.5418 Å (Cu-Kα), 100 KAbsolute configuration determination
Chiral HPLCChiralpak IA, 90:10 hexane:isopropanolEnantiomeric purity
¹H/¹³C NMR500 MHz, DMSO-d6Proton/carbon assignment

Q. Table 2. Common Impurities and Mitigation Strategies

Impurity TypeSourceMitigation
DiastereomersIncomplete stereochemical controlChiral resolution via recrystallization
Hydrolysis productsAcidic/basic conditionspH buffering during synthesis
Residual solventsInadequate purificationRotary evaporation + lyophilization

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